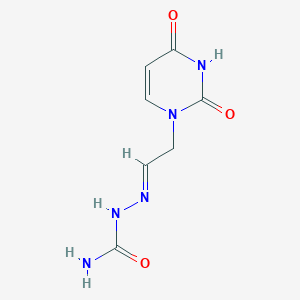
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide is a complex organic compound that belongs to the class of dihydropyrimidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide typically involves multicomponent reactions. One common method is the Biginelli reaction, which is a one-pot condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . This reaction can be catalyzed by various Lewis acids, such as hafnium triflate, and can be performed under solvent-free conditions to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally benign. This method uses oxalic acid as a catalyst and can produce high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidinones, hydrazine derivatives, and other functionalized organic compounds .
Applications De Recherche Scientifique
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of antiviral, antibacterial, and anticancer agents due to its ability to interact with various biological targets
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including antioxidant, antiviral, and anticancer properties.
2-Sulfanyl-6-methyl-1,4-dihydropyrimidines: These derivatives have been found to be active against parasitic infections and exhibit unique biological activities.
Uniqueness
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions and form diverse products further enhances its versatility in scientific research and industrial applications .
Propriétés
Numéro CAS |
18149-58-1 |
|---|---|
Formule moléculaire |
C7H9N5O3 |
Poids moléculaire |
211.18 g/mol |
Nom IUPAC |
[(E)-2-(2,4-dioxopyrimidin-1-yl)ethylideneamino]urea |
InChI |
InChI=1S/C7H9N5O3/c8-6(14)11-9-2-4-12-3-1-5(13)10-7(12)15/h1-3H,4H2,(H3,8,11,14)(H,10,13,15)/b9-2+ |
Clé InChI |
OAZALRMIEIIPFH-XNWCZRBMSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)C/C=N/NC(=O)N |
SMILES canonique |
C1=CN(C(=O)NC1=O)CC=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)
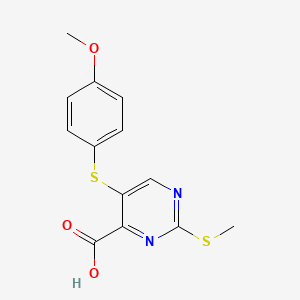

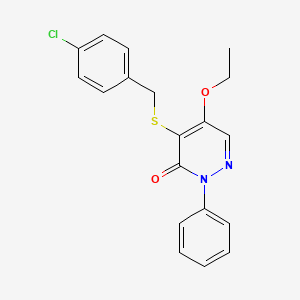
![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)
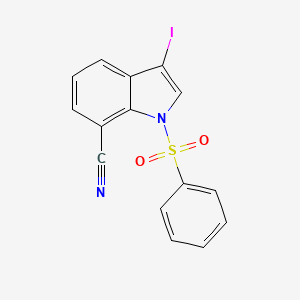
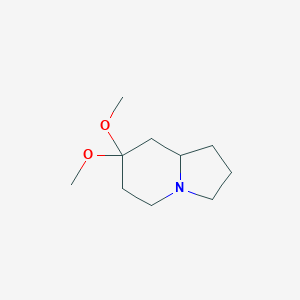
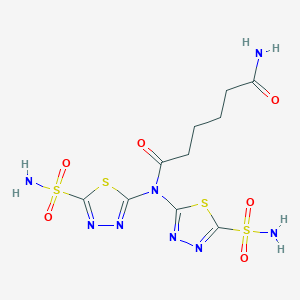
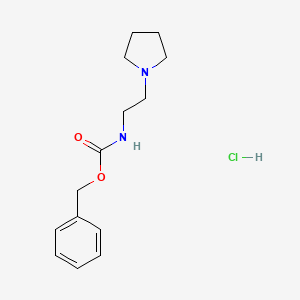
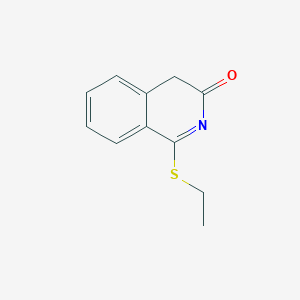

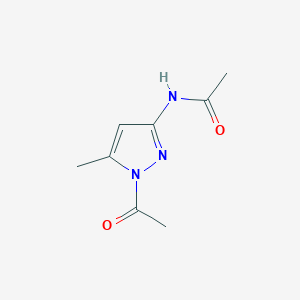
![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)

